molecular formula C9H8N4O B6423741 3-{4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanenitrile CAS No. 1566655-23-9

3-{4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanenitrile

Cat. No. B6423741
CAS RN: 1566655-23-9
M. Wt: 188.19 g/mol
InChI Key: JBLUTUSCLVCIQZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “3-{4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanenitrile” is not explicitly mentioned in the sources I found .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the sources I found .

Scientific Research Applications

3-OPPN has been studied for its potential applications in scientific research. It has been used as a substrate for the synthesis of various compounds, such as pyrazinamides, pyrazinones, and pyrazinols. It has also been used as a catalyst in organic synthesis. In addition, it has been used as a ligand in the preparation of coordination compounds. Furthermore, it has been used in the synthesis of biologically active compounds, such as antibiotics, antifungal agents, and anticancer agents.

Mechanism of Action

Target of Action

The compound “3-{4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanenitrile” is a derivative of the pyrazolo[1,5-a]pyrazin-4(5H)-one class of compounds . These compounds have been extensively studied in the biomedical field and have been found to interact with a variety of targets. They have been identified as antagonists for vasopressin 1b, j, k and fibrinogen 2, 3 receptors . They also act as selective positive allosteric modulators for glutamate receptors GluN2A and mGluR5 . Furthermore, they inhibit the catalytic activity of HIV-1 integrase, TANKs, and polyADP-ribose polymerase PARP-1 .

Mode of Action

Based on the known activities of similar compounds, it can be inferred that it likely interacts with its targets to modulate their activity . For example, as an antagonist, it would bind to its target receptor and prevent the receptor’s normal ligand from binding, thereby inhibiting the receptor’s activity .

Biochemical Pathways

The compound is likely involved in several biochemical pathways due to its interaction with multiple targets. For instance, as an antagonist of vasopressin and fibrinogen receptors, it could affect the pathways related to blood clotting and water balance in the body . As a modulator of glutamate receptors, it could influence neuronal signaling pathways . As an inhibitor of HIV-1 integrase, TANKs, and PARP-1, it could impact viral replication and DNA repair processes .

Result of Action

The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. For example, as an antagonist of certain receptors, it could inhibit the signaling pathways mediated by these receptors, leading to changes in cellular function . As an inhibitor of enzymes like HIV-1 integrase and PARP-1, it could interfere with the processes these enzymes are involved in, such as viral replication and DNA repair .

Advantages and Limitations for Lab Experiments

3-OPPN has several advantages for laboratory experiments. It is easy to synthesize, and it is relatively inexpensive. In addition, it is stable and can be stored for long periods of time. However, 3-OPPN is not soluble in water, so it must be dissolved in organic solvents before use. Furthermore, the compound is toxic, so it must be handled with care.

Future Directions

The potential applications of 3-OPPN are still being explored. Further research is needed to better understand the biochemical and physiological effects of the compound. In addition, further studies are needed to determine the mechanisms of action of 3-OPPN and to identify new compounds that can be synthesized using the compound. Furthermore, more research is needed to determine the therapeutic potential of 3-OPPN and to identify new compounds that can be used in laboratory experiments. Finally, additional studies are needed to determine the safety and efficacy of 3-OPPN in humans.

Synthesis Methods

3-OPPN can be synthesized using a variety of methods, including the Paal-Knorr reaction, the Biginelli reaction, and the Knoevenagel condensation. The Paal-Knorr reaction involves the condensation of a primary amine with an aldehyde or ketone, followed by the addition of a base. The Biginelli reaction involves the condensation of an aldehyde, an aromatic aldehyde, and an urea or thiourea. The Knoevenagel condensation involves the condensation of an aldehyde or ketone with an active methylene compound.

properties

IUPAC Name

3-(4-oxopyrazolo[1,5-a]pyrazin-5-yl)propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O/c10-3-1-5-12-6-7-13-8(9(12)14)2-4-11-13/h2,4,6-7H,1,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBLUTUSCLVCIQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=N2)C(=O)N1CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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